4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid
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Overview
Description
4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C15H10N2O4S It is characterized by the presence of a benzoic acid moiety linked to a sulfonylamino group, which is further connected to a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 2-cyanophenylamine, is reacted with chlorosulfonic acid to form 2-cyanophenylsulfonyl chloride.
Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the benzoic acid moiety can be reduced to an amine.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyanophenyl derivatives.
Scientific Research Applications
4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonyl and cyanophenyl groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-nitrophenyl)sulfonyl]amino}benzoic acid
- 4-{[(2-methylphenyl)sulfonyl]amino}benzoic acid
- 4-{[(2-chlorophenyl)sulfonyl]amino}benzoic acid
Uniqueness
4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required, such as in enzyme inhibition studies or the development of targeted therapeutics.
Properties
IUPAC Name |
4-[(2-cyanophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c15-9-11-3-1-2-4-13(11)21(19,20)16-12-7-5-10(6-8-12)14(17)18/h1-8,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQRHZCDNCCAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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